3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride
CAS No.: 1220034-92-3
Cat. No.: VC2687490
Molecular Formula: C13H18ClF2NO
Molecular Weight: 277.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220034-92-3 |
|---|---|
| Molecular Formula | C13H18ClF2NO |
| Molecular Weight | 277.74 g/mol |
| IUPAC Name | 3-[(2,4-difluorophenyl)methoxymethyl]piperidine;hydrochloride |
| Standard InChI | InChI=1S/C13H17F2NO.ClH/c14-12-4-3-11(13(15)6-12)9-17-8-10-2-1-5-16-7-10;/h3-4,6,10,16H,1-2,5,7-9H2;1H |
| Standard InChI Key | XJWCFAJOHAZNPC-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)COCC2=C(C=C(C=C2)F)F.Cl |
| Canonical SMILES | C1CC(CNC1)COCC2=C(C=C(C=C2)F)F.Cl |
Introduction
Chemical Properties and Structure
Structural Characteristics
The molecular structure of 3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride consists of a six-membered piperidine ring with a methoxymethyl group at the 3-position. The methoxy group connects to a benzyl moiety substituted with fluorine atoms at the 2 and 4 positions. As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated, forming an ionic bond with a chloride counterion. This structural arrangement contributes to the compound's unique chemical properties and potential biological activities.
Physical and Chemical Properties
Based on the available data, 3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride possesses the following physicochemical properties:
| Property | Value |
|---|---|
| CAS Number | 1220034-92-3 |
| Molecular Formula | C13H18ClF2NO |
| MDL Number | MFCD13561225 |
| Molecular Weight | 277.74 g/mol |
The compound is supplied by Matrix Scientific and is classified among heterocyclic compounds containing nitrogen . The presence of the piperidine ring contributes to the basic character of the molecule, while the two fluorine atoms on the benzyl group significantly influence its electronic properties, lipophilicity, and potential biological interactions.
Structural Comparisons
Related Compounds
Understanding the structural relationships between 3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride and similar compounds provides valuable insights into its potential properties and applications. The following table presents a comparative analysis of structurally related compounds:
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| 3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride | 1220034-92-3 | C13H18ClF2NO | 277.74 | Reference compound |
| 3-[(2,4-Difluorobenzyl)oxy]piperidine hydrochloride | 1220020-22-3 | C12H16ClF2NO | 263.72 | Lacks the methylene bridge between piperidine and oxygen |
| Compound | Key Structural Difference | Potential Impact on Properties |
|---|---|---|
| 4-{[(3,5-Difluorobenzyl)oxy]methyl}piperidine hydrochloride | Substitution at 4-position of piperidine; fluorine atoms at 3,5-positions | May exhibit different biological activity profiles and binding preferences |
The position of substitution on the piperidine ring (3-position versus 4-position) and the fluorination pattern on the benzyl group can profoundly affect the three-dimensional structure of these molecules and their interactions with biological targets.
Synthesis and Preparation
Reaction Conditions and Considerations
For the synthesis of fluorinated benzyloxy piperidine derivatives like 3-{[(2,4-Difluorobenzyl)oxy]methyl}piperidine hydrochloride, certain reaction conditions are typically employed:
| Reaction Step | Typical Conditions | Critical Considerations |
|---|---|---|
| Etherification | Base (K₂CO₃, NaH), aprotic solvent (DMF, THF), moderate temperature | Protection of the piperidine nitrogen may be necessary; reaction monitoring for completion |
| Salt Formation | HCl in anhydrous solvent (diethyl ether, isopropanol) | Controlled addition of acid; temperature management to prevent decomposition |
| Purification | Recrystallization from appropriate solvent systems | Selection of solvent system crucial for high purity |
The optimization of these synthetic parameters is essential for achieving high yield and purity, particularly for compounds intended for pharmaceutical research applications.
| Structural Feature | Functional Significance |
|---|---|
| Piperidine Ring | Provides a basic nitrogen center; common in CNS-active compounds |
| 3-Position Substitution | Influences spatial orientation and interaction with biological targets |
| Ether Linkage | Serves as a hydrogen bond acceptor; contributes to conformational flexibility |
| 2,4-Difluorobenzyl Group | Modifies electronic properties; enhances metabolic stability; may improve target binding |
| Hydrochloride Salt Form | Improves aqueous solubility; affects bioavailability and formulation properties |
The strategic positioning of the fluorine atoms at the 2 and 4 positions of the benzyl ring is particularly significant, as fluorine substitution is known to influence drug-like properties including lipophilicity, metabolic stability, and receptor binding characteristics.
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